Azide-PEG3-C1-Ala

概要

説明

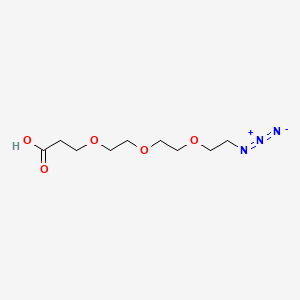

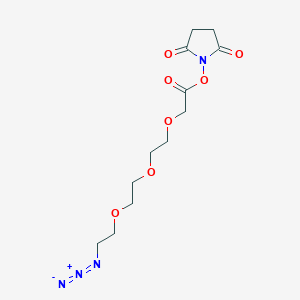

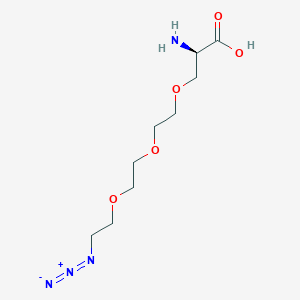

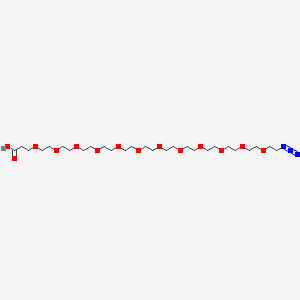

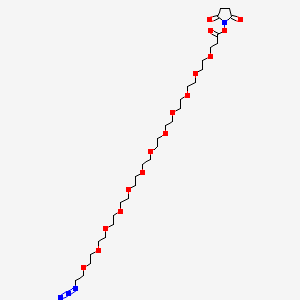

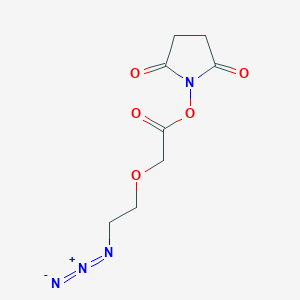

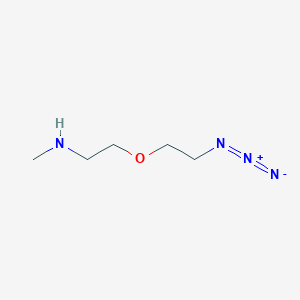

Azide-PEG3-C1-Ala is a PEG-based PROTAC linker . It is a click chemistry reagent that contains an Azide group .

Synthesis Analysis

This compound can be used in the synthesis of PROTACs . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis

The molecular weight of this compound is 262.26 and its formula is C9H18N4O5 . The SMILES representation is NC@HC(O)=O .Physical And Chemical Properties Analysis

This compound is a PEG-based PROTAC linker . More specific physical and chemical properties are not available in the sources I found.科学的研究の応用

Dual-Modality Imaging : Azide-functionalized compounds like Azide-PEG3-C1-Ala are being used in developing photoactivatable fluorescent tags for dual-modality imaging, combining positron emission tomography and optical imaging. This approach enhances the detection of specific molecular targets like human epidermal growth factor receptor 2 in clinical pathology and intraoperative surgery (Guillou et al., 2022).

Surface Functionalization for Biomolecule Immobilization : Research has demonstrated the effectiveness of using this compound in the immobilization of carbohydrates and proteins onto solid surfaces. This process utilizes sequential Diels-Alder and azide-alkyne cycloadditions, indicating its potential in bioconjugation chemistry and targeted drug delivery (Sun et al., 2006).

Synthesis and Quantification in Polymer Chemistry : The synthesis of azido-functionalized poly(ethylene glycol) derivatives, like this compound, is crucial in conjugation chemistry. This study highlights methods for effective synthesis and quantification of azide incorporation into PEG polymers, which is essential for their use in nanoparticle-forming polymeric systems (Semple et al., 2016).

Alginate Cross-Linking and Functionalization : Azide groups linked to alginate through a PEG linker have been shown to facilitate covalent cross-linking or immobilization of complementary phosphine functionalized groups. This approach can enhance the utility of alginate polymers in stable encapsulation of various cell types and immobilization of bioactive molecules (Gattás-Asfura & Stabler, 2009).

Creation of Biofunctional Hydrogels : Azide-functionalized PEGs are instrumental in the fabrication of soft, non-toxic, and degradable hydrogels via click chemistry. These hydrogels have applications in biomedical fields, highlighting the versatility of this compound in creating biorelevant moieties (Öberg et al., 2013).

Development of Injectable Hydrogels : Azide-functionalized PEGs have been used to fabricate injectable hydrogels via strain-promoted azide-alkyne cycloaddition. These hydrogels, due to their biocompatibility and fast degradability, are promising for biomedical applications such as embolic agents in interventional therapy (Jiang et al., 2015).

Cancer Vaccine Development : Azide functional groups have been utilized in the development of cancer vaccines. By modifying lymphatic endothelial cells with azide groups, improved delivery of vaccine components to lymph nodes has been achieved, enhancing antitumor immunity (Qin et al., 2021).

作用機序

Target of Action

Azide-PEG3-C1-Ala is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of intracellular proteins .

Mode of Action

This compound operates through a process known as click chemistry . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Additionally, it can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Biochemical Pathways

The compound plays a significant role in the ubiquitin-proteasome system . This system is a complex network of enzymes that tag proteins with ubiquitin, a small protein that signals the proteasome to degrade the tagged proteins . By selectively degrading target proteins, this compound can influence various biochemical pathways within the cell .

Pharmacokinetics

As a protac linker, it is designed to enhance the cellular uptake, stability, and bioavailability of the protac molecules .

Result of Action

The primary result of this compound’s action is the selective degradation of target proteins . This degradation can lead to various molecular and cellular effects, depending on the specific function of the degraded protein .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of copper ions for the CuAAc reaction, the availability of target proteins, and the efficiency of the ubiquitin-proteasome system . .

Safety and Hazards

生化学分析

Biochemical Properties

Azide-PEG3-C1-Ala plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs . It interacts with various enzymes, proteins, and other biomolecules through its Azide group. This interaction is facilitated by a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc), which can also occur with molecules containing DBCO or BCN groups .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a PROTAC linker. PROTACs, or Proteolysis Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein . Therefore, this compound can influence cell function by affecting the levels of specific proteins within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound is tied to its role in the formation of PROTACs . The Azide group in this compound can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups. This reaction forms a triazole ring, which is a key component in the structure of many PROTACs .

特性

IUPAC Name |

(2R)-2-amino-3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N4O5/c10-8(9(14)15)7-18-6-5-17-4-3-16-2-1-12-13-11/h8H,1-7,10H2,(H,14,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNVZMHTTIZOKQ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCC(C(=O)O)N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(COCCOCCOC[C@H](C(=O)O)N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium](/img/structure/B605812.png)

![2-[2-(2-Azidoethoxy)ethoxy]ethanamine](/img/structure/B605823.png)